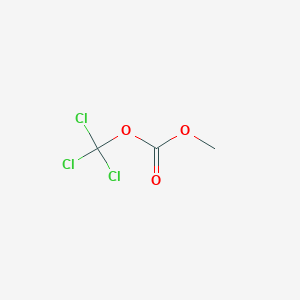
Carbonic acid, methyl trichloromethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, methyl trichloromethyl ester: is a chemical compound with the molecular formula C3H3Cl3O3triphosgene . This compound is a crystalline solid at room temperature and is used as a safer alternative to phosgene in various chemical reactions due to its lower volatility and ease of handling .
准备方法
Synthetic Routes and Reaction Conditions: Carbonic acid, methyl trichloromethyl ester can be synthesized through the reaction of phosgene with methanol. The reaction typically involves the following steps:
Phosgene Generation: Phosgene is generated by the reaction of carbon monoxide and chlorine gas.
Esterification: The generated phosgene is then reacted with methanol to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of phosgene and methanol in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic gases .
化学反应分析
Types of Reactions: Carbonic acid, methyl trichloromethyl ester undergoes various chemical reactions, including:
Hydrolysis: It reacts with water to produce carbon dioxide, hydrochloric acid, and methanol.
Alcoholysis: It reacts with alcohols to form esters and hydrochloric acid.
Aminolysis: It reacts with amines to form carbamates and hydrochloric acid.
Common Reagents and Conditions:
Hydrolysis: Water and a catalytic amount of acid.
Alcoholysis: Alcohols such as ethanol or methanol.
Aminolysis: Amines such as aniline or methylamine.
Major Products Formed:
Hydrolysis: Carbon dioxide, hydrochloric acid, and methanol.
Alcoholysis: Esters and hydrochloric acid.
Aminolysis: Carbamates and hydrochloric acid
科学研究应用
Chemistry: Carbonic acid, methyl trichloromethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates. It is also used in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to modify proteins and peptides by introducing carbamate groups. This modification can alter the biological activity and stability of the proteins .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also used as a cross-linking agent in the manufacture of certain types of plastics .
作用机制
The mechanism of action of carbonic acid, methyl trichloromethyl ester involves the formation of reactive intermediates that can react with nucleophiles such as alcohols, amines, and water. The compound acts as a carbonylating agent, introducing carbonyl groups into various substrates. This reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product and release hydrochloric acid .
相似化合物的比较
Phosgene (COCl2): A highly toxic gas used in similar reactions but with higher volatility and safety concerns.
Diphosgene (C2Cl4O2): A liquid compound used as a phosgene substitute with similar reactivity but higher boiling point.
Carbonyl Chloride (COCl2): Another phosgene substitute with similar applications but different physical properties.
Uniqueness: Carbonic acid, methyl trichloromethyl ester is unique due to its solid state at room temperature, making it easier and safer to handle compared to gaseous phosgene. Its lower volatility reduces the risk of accidental exposure, making it a preferred reagent in many chemical processes .
属性
CAS 编号 |
101970-86-9 |
|---|---|
分子式 |
C3H3Cl3O3 |
分子量 |
193.41 g/mol |
IUPAC 名称 |
methyl trichloromethyl carbonate |
InChI |
InChI=1S/C3H3Cl3O3/c1-8-2(7)9-3(4,5)6/h1H3 |
InChI 键 |
KYZWAJMFZBMJEN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)OC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















